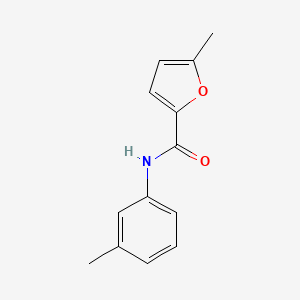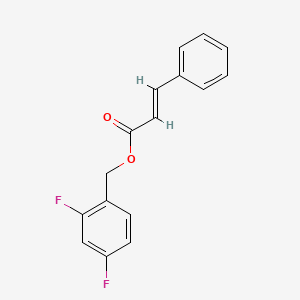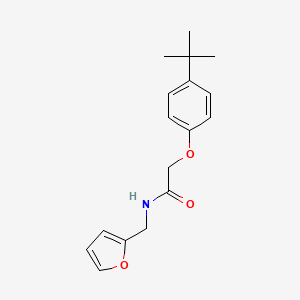![molecular formula C19H19ClN2O3 B5614849 1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that likely involves piperazine as a core structural element. Piperazine derivatives are widely studied for their diverse pharmacological properties and are involved in the synthesis of various therapeutic agents.
Synthesis Analysis
Piperazine derivatives are typically synthesized through reactions involving piperazine and halogenated phenyl compounds, among other starting materials. For example, the synthesis of certain piperazine hydrochlorides involves reacting 1-methyl piperazine with alkoxyphenyl isothiocyanates or appropriate dibasic acid chlorides (Tung, 1957).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, providing insights into the compound's framework and substitution patterns. For instance, the characterization of novel piperazine derivatives for antidepressant activities involved detailed spectral data analysis (Kumar et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydroxylation, acylation, and more, leading to a wide range of biological activities. The metabolism of certain piperazine compounds in rats, for example, involves hydroxylation and the formation of metabolites with different properties (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, can be determined using various analytical techniques, including X-ray crystallography. These properties are crucial for understanding the compound's behavior in biological systems and for drug formulation purposes.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and electronic structure, are often studied through theoretical and experimental methods. Computational studies, such as density functional theory (DFT), provide insights into the electronic properties and reactivity of these compounds (Bhat et al., 2018).
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[2-(3-hydroxyphenyl)acetyl]-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-11-22(16-6-3-5-15(20)10-16)19(25)12-21(13)18(24)9-14-4-2-7-17(23)8-14/h2-8,10,13,23H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCYRCOCQZVNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CC2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methylbenzimidazo[2,1-a]phthalazine](/img/structure/B5614782.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)
![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)
![1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)


![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)


![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)
